molecular formula C10H19NO5S B558264 Boc-Met(O)-Oh CAS No. 34805-21-5

Boc-Met(O)-Oh

Cat. No.: B558264
CAS No.: 34805-21-5
M. Wt: 265.33 g/mol
InChI Key: FVSDTYGQCVACMH-ISJKBYAMSA-N
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Description

Boc-Met(O)-Oh, also known as tert-butoxycarbonyl-methionine sulfoxide, is a derivative of methionine, an essential amino acid. The tert-butoxycarbonyl group is used as a protecting group for the amino group, while the sulfoxide group is an oxidized form of the sulfur atom in methionine. This compound is commonly used in peptide synthesis and serves as an intermediate in various biochemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Met(O)-Oh typically involves the protection of the amino group of methionine with a tert-butoxycarbonyl group, followed by the oxidation of the sulfur atom to form the sulfoxide. The general steps are as follows:

    Protection of the Amino Group: Methionine is reacted with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile. This reaction forms the tert-butoxycarbonyl-protected methionine.

    Oxidation of the Sulfur Atom: The protected methionine is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the sulfoxide.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar steps but is scaled up using larger reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Boc-Met(O)-Oh undergoes various chemical reactions, including:

    Deprotection: The tert-butoxycarbonyl group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.

    Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where nucleophiles replace the oxygen atom.

    Reduction: The sulfoxide group can be reduced back to the thioether using reducing agents such as dithiothreitol or sodium borohydride.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

    Reduction: Dithiothreitol or sodium borohydride in aqueous or organic solvents.

Major Products Formed

    Deprotection: Methionine sulfoxide.

    Substitution: Various substituted methionine derivatives.

    Reduction: Methionine.

Scientific Research Applications

Boc-Met(O)-Oh is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

    Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, allowing for the incorporation of methionine sulfoxide residues.

    Biochemical Studies: It is used to study the effects of methionine oxidation on protein structure and function.

    Pharmaceutical Research: It is employed in the development of drugs targeting oxidative stress-related diseases, as methionine sulfoxide is a marker of oxidative damage.

    Industrial Applications: It is used in the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of Boc-Met(O)-Oh involves its role as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino group during peptide synthesis, preventing unwanted side reactions. The sulfoxide group can participate in redox reactions, influencing the oxidative state of proteins and peptides. The molecular targets and pathways involved include:

    Redox Regulation: The sulfoxide group can modulate the redox state of proteins, affecting their activity and stability.

    Protein Structure: The incorporation of methionine sulfoxide can alter protein folding and function, providing insights into oxidative stress mechanisms.

Comparison with Similar Compounds

Boc-Met(O)-Oh can be compared with other similar compounds, such as:

    Boc-Met-OH: The non-oxidized form of this compound, lacking the sulfoxide group.

    Fmoc-Met(O)-Oh: A similar compound with a different protecting group (fluorenylmethyloxycarbonyl) instead of tert-butoxycarbonyl.

    Ac-Met(O)-Oh: Acetyl-methionine sulfoxide, where the amino group is protected by an acetyl group instead of tert-butoxycarbonyl.

Uniqueness

This compound is unique due to its combination of the tert-butoxycarbonyl protecting group and the sulfoxide functional group. This combination allows for specific applications in peptide synthesis and oxidative stress studies, making it a valuable tool in biochemical and pharmaceutical research.

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-17(4)15/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSDTYGQCVACMH-ISJKBYAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCS(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCS(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428575
Record name Boc-Met(O)-Oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34805-21-5
Record name Boc-Met(O)-Oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Boc-Met(O)-OH in the synthesis of IGF-I?

A: this compound serves as a protected form of the amino acid methionine sulfoxide. In the solid-phase synthesis of IGF-I, this compound is incorporated into the growing peptide chain on the resin. The "Boc" group acts as a temporary protecting group for the amino group of methionine sulfoxide, while the "O" denotes the oxidation state of the sulfur atom in the side chain. This protection strategy is crucial to ensure that the amino acid is coupled at the desired position and with the correct stereochemistry during peptide chain assembly. []

Q2: Why is a longer coupling time required for this compound compared to other amino acids in the synthesis?

A: The research paper states that a 40-minute coupling time was employed for this compound, compared to the standard 20-minute coupling time for most other Boc-protected amino acids. [] This extended coupling time might be attributed to steric hindrance. The presence of the bulky sulfoxide group on the methionine side chain could hinder the approach of the activated this compound to the reactive site on the growing peptide chain attached to the resin. The longer reaction time allows for a more complete coupling reaction despite this steric hindrance.

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